1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMABCJWRMGEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an aniline derivative to form the quinoline ring system.
Introduction of Substituents: The tert-butyl, phenyl, and difluoro groups are introduced through various substitution reactions, often involving halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted pyrazoloquinolines.
Scientific Research Applications
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the difluoro substituents, resulting in different chemical and biological properties.
6,8-Difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
1-(4-tert-butylphenyl)-6,8-difluoroquinoline: Lacks the pyrazole ring, leading to different chemical behavior and uses.
Uniqueness
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of its substituents and fused ring system, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Studies have indicated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has shown efficacy against various human solid tumors with effective concentrations (EC50) ranging from 400 to 700 nM .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This action suggests its potential as an anti-inflammatory agent by modulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Properties
A series of studies have focused on the structure-activity relationship (SAR) of pyrazolo[4,3-c]quinolines, revealing that modifications in substituents significantly affect their anticancer potency. For instance:
| Compound | EC50 (nM) | Mechanism |
|---|---|---|
| Compound A | 30-70 | Apoptosis induction |
| Compound B | 400-700 | Cell growth inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through various assays measuring NO production:
| Compound | IC50 (µM) | Cytotoxicity (%) at 10 µM |
|---|---|---|
| Compound 2a | 0.39 | 9% |
| Compound 2b | 0.50 | 15% |
These results indicate that while some compounds exhibit potent anti-inflammatory effects, they may also present cytotoxic risks at higher concentrations .
Study on Anticancer Efficacy
In a recent study published in Cancer Research, the compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner . The findings suggest that further development could lead to novel cancer therapeutics.
Research on Anti-inflammatory Mechanisms
Another study highlighted the anti-inflammatory effects of related pyrazolo[4,3-c]quinoline derivatives. These compounds were shown to reduce LPS-induced NO production significantly, indicating their potential utility in treating inflammatory diseases .
Q & A
Q. What are the key synthetic routes for 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step protocols:
Quinoline Core Formation : Condensation of substituted quinoline precursors (e.g., 4-chloro-2-oxo-1,2-dihydroquinoline derivatives) with hydrazines under reflux conditions (ethanol, 80–100°C) .
Suzuki-Miyaura Cross-Coupling : To introduce aryl substituents (e.g., 4-tert-butylphenyl), palladium catalysts (Pd(PPh₃)₄) and arylboronic acids are used in tetrahydrofuran (THF) at 60–80°C .
Fluorination : Late-stage fluorination at positions 6 and 8 via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C) .
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield .
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates via ¹⁹F NMR .
Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?
Answer: Structural elucidation employs:
- Single-Crystal X-ray Diffraction : Pyrazoloquinoline derivatives often crystallize in orthorhombic (e.g., P2₁2₁2₁) or monoclinic (P2₁/c*) systems. Key parameters include bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between fused rings (15–25°) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR: Aromatic protons appear at δ 7.2–8.5 ppm; tert-butyl groups show singlet at δ 1.35 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 473.18 for [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazoloquinoline derivatives?
Answer: Discrepancies in biological data (e.g., COX-2 vs. iNOS inhibition) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets, while bulky tert-butyl groups may sterically hinder interactions .
- Assay Variability : Standardize protocols (e.g., LPS-induced RAW264.7 cells for anti-inflammatory activity) and validate via dose-response curves (IC₅₀ values) .
Case Study : A derivative with 6,8-difluoro substitution showed 10-fold higher iNOS inhibition (IC₅₀ = 0.39 μM) vs. non-fluorinated analogs, attributed to improved electron-deficient quinoline core interactions .
Q. How can computational methods predict the structure-activity relationship (SAR) for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 PDB: 5KIR). Fluorine atoms form hydrogen bonds with Arg120/His90 residues .
- QSAR Models : Correlate logP values (≈3.5) with membrane permeability; higher logP (>4) may reduce aqueous solubility .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV) to predict reactivity in electrophilic substitution .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Answer:
Q. How do substituents at the 1-, 3-, 6-, and 8-positions influence photophysical properties?
Answer:
- Fluorine Substituents : Enhance UV absorption (λ_max ≈340 nm) via n→π* transitions; fluorescence quantum yield (Φ) increases with electron-withdrawing groups .
- tert-Butyl Group : Improves solubility in non-polar solvents (e.g., toluene) without quenching fluorescence .
Data Table :
| Substituent Position | λ_max (nm) | Φ (Ethanol) |
|---|---|---|
| 6,8-Difluoro | 342 | 0.45 |
| 8-Methoxy | 330 | 0.28 |
| Unsubstituted | 315 | 0.12 |
Q. What mechanistic insights explain its dual anti-inflammatory and anticancer activity?
Answer:
- Anti-Inflammatory : Inhibition of NF-κB signaling via IKKβ binding (Ki = 0.8 μM), reducing TNF-α production .
- Anticancer : Induction of apoptosis in HeLa cells (EC₅₀ = 1.2 μM) through ROS-mediated mitochondrial pathway activation .
Validation : Co-treatment with N-acetylcysteine (ROS scavenger) reverses cytotoxicity, confirming mechanism .
Q. How can conflicting crystallographic data on bond angles be reconciled for SAR studies?
Answer: Variations in bond angles (e.g., C–N–C: 117° vs. 122°) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
